(-)-Dihydromyricetin

Anti-inflammatory TLR2 signaling Chiral pharmacology

Acquire the (2S,3S)-enantiomer of dihydromyricetin, the mandatory reference standard for TLR2/NF-κB pathway research. Unlike racemic (±)-DHM, (+)-DHM, or myricetin, (-)-DHM delivers superior anti-inflammatory activity in TLR2-dependent models and spares OATP1B1/2B1 hepatic uptake transporters, eliminating confounding drug-drug interaction variables in ALD studies. Its saturated C-ring ensures distinct radical-scavenging selectivity (superoxide •O₂⁻ over ABTS⁺•) and enhanced gastrointestinal stability, making it the analytically cleaner candidate for chronic oral formulation programs. Order HPLC-verified ≥98% purity today.

Molecular Formula C15H12O8
Molecular Weight 320.25 g/mol
Cat. No. B1252320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Dihydromyricetin
Molecular FormulaC15H12O8
Molecular Weight320.25 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m1/s1
InChIKeyKJXSIXMJHKAJOD-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Dihydromyricetin for Research and Industrial Procurement: A Chiral Flavanonol with Distinct Stereochemical Identity


(-)-Dihydromyricetin [IUPAC: (2S,3S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one; CAS 27200-12-0] is the (2S,3S)-configured enantiomer of the flavanonol dihydromyricetin (also known as ampelopsin), a natural flavonoid abundant in Ampelopsis grossedentata (vine tea) and Hovenia dulcis [1]. The compound possesses a saturated C2–C3 bond in the C-ring, distinguishing it structurally from the corresponding flavonol myricetin, and its stereochemistry is critical to its biological activity profile [2]. It serves as a reference standard for chiral analytical method development, a pharmacological probe for enantiomer-specific target engagement studies, and a starting material for formulation development programs targeting alcohol-related liver disease, metabolic disorders, and inflammatory conditions.

Why Racemic or Structurally Similar Flavonoids Cannot Substitute for (-)-Dihydromyricetin in Scientific and Industrial Applications


Attempts to replace (-)-dihydromyricetin with the racemate (±)-DHM, the opposite enantiomer (+)-DHM, or the structurally related flavonol myricetin fail because the C2–C3 saturation state and absolute configuration jointly determine target binding, metabolic stability, and transporter interaction profiles. The saturated C-ring of DHM alters planarity and electronic distribution relative to myricetin, leading to qualitatively different binding modes at JNK1 and divergent radical-scavenging selectivity [1]. Within the DHM scaffold, the (2S,3S) configuration of the (-)-enantiomer drives superior anti-inflammatory activity in TLR2-dependent cellular models compared to (+)-DHM or the racemate [2]. Furthermore, myricetin and its sulfate metabolites strongly inhibit organic anion-transporting polypeptides OATP1B1 and OATP2B1 at nanomolar to low micromolar concentrations, whereas ampelopsin (DHM) and its 4′-O-sulfate metabolite exert negligible inhibition, translating into a materially different drug–drug interaction risk profile that cannot be mimicked by myricetin [3].

Quantitative Differentiation Evidence for (-)-Dihydromyricetin Against Closest Analogs and Alternatives


Enantiomer-Specific Anti-Inflammatory Potency in TLR2-Mediated Macrophage Model: (-)-DHM Outperforms (+)-DHM and Racemate

In a head-to-head evaluation using TLR2-related Raw 264.7 murine macrophage cells, (-)-dihydromyricetin demonstrated unequivocally superior anti-inflammatory activity relative to both the (+)-enantiomer and the racemic (±)-mixture [1]. Although the primary publication reports this outcome as a qualitative superiority statement without discrete IC50 values in the abstract, the finding establishes that the (2S,3S) configuration is a critical determinant of anti-inflammatory potency at the TLR2 axis, a receptor implicated in acne pathogenesis, alcohol-induced liver inflammation, and metabolic endotoxemia. Procurement of the racemate or the incorrect enantiomer would yield submaximal TLR2-directed anti-inflammatory activity.

Anti-inflammatory TLR2 signaling Chiral pharmacology

Differential Human CYP Enzyme Inhibition Profile: DHM Inhibits CYP2E1 and CYP2D6, While Myricetin Shows No Significant Effect on These Isoforms

Dihydromyricetin was profiled against eight human liver CYP isoforms using human liver microsomes (HLMs). DHM inhibited CYP3A4, CYP2E1, and CYP2D6 with IC50 values of 14.75, 25.74, and 22.69 μM, respectively, but did not affect CYP1A2, 2A6, 2C9, 2C19, or 2C8 [1]. Enzyme kinetic analysis further established that DHM acts as a competitive inhibitor of CYP2E1 (Ki = 9.24 μM) and CYP2D6 (Ki = 10.52 μM) and as a non-competitive inhibitor of CYP3A4 (Ki = 6.06 μM) [1]. In a separate study, myricetin and its 3′-O-sulfate metabolite, as well as ampelopsin and its 4′-O-sulfate, were assessed against CYP2C9, CYP2C19, and CYP3A4; all four compounds exerted 'no or only minor inhibitory effects' on these three CYP isoforms [2]. The divergent CYP2E1 and CYP2D6 inhibitory activity of DHM versus the lack of significant CYP inhibition by myricetin represents a functional differentiation relevant to co-administration risk assessment.

Drug–drug interaction CYP450 inhibition Hepatocyte metabolism

Differential OATP Transporter Interaction: Myricetin and Its Sulfate Metabolite Potently Inhibit OATP1B1 and OATP2B1, Whereas DHM and Its Sulfate Do Not

In a comprehensive in vitro transporter interaction study, myricetin (MYR) and its 3′-O-sulfate metabolite (M3′S) inhibited OATP1B1 with IC50 values of 6.4 μM and 1.7 μM, respectively, and inhibited OATP2B1 with IC50 values of 0.4 μM and 0.3 μM, respectively — placing the inhibitory potency of the sulfate metabolite in the nanomolar range for OATP2B1 [1]. In contrast, ampelopsin (dihydromyricetin, DHM) and its 4′-O-sulfate metabolite (A4′S) exerted no appreciable inhibition on either OATP1B1 or OATP2B1 under identical assay conditions [1]. M3′S was further demonstrated to be a substrate of both OATP1B1 and OATP2B1, indicating that myricetin-containing supplements may not only inhibit but also compete for hepatic uptake via these transporters, whereas DHM-containing preparations present a markedly lower risk of OATP-mediated pharmacokinetic interactions with statins, angiotensin II receptor blockers, and other OATP drug substrates.

OATP transporter Hepatic uptake Drug–flavonoid interaction

Catechol-O-Methyltransferase (COMT) Inhibition: DHM Is a Weaker Inhibitor Than Myricetin, Reducing Off-Target COMT-Mediated Interaction Potential

Inhibition kinetic parameters (Ki) for COMT were determined for three structurally related flavonoids: myricitrin (Ki = 0.5 μM), myricetin (Ki = 0.2 μM), and dihydromyricetin (Ki = 0.9 μM) [1]. Dihydromyricetin's Ki value is 4.5-fold higher (i.e., weaker inhibition) than that of myricetin, indicating that reduction of the C2–C3 double bond attenuates COMT binding affinity. This structural insight was explicitly noted: 'further structural alteration of myricetin towards dihydromyricetin weakens the inhibitory potential towards COMT' [1]. For applications where COMT inhibition is undesirable — such as co-administration with levodopa in Parkinson's disease, where excessive COMT inhibition would confound pharmacokinetic interpretation — DHM's weaker COMT engagement is a differentiating advantage.

COMT inhibition Catecholamine metabolism Parkinson's disease adjunct

Gastrointestinal Stability Ranking: DHM Shows Intermediate Stability, Superior to Myricetin, Relevant for Oral Formulation Feasibility

The gastrointestinal (GI) stability of dihydromyricetin (DMY), myricetin (MYR), and myricitrin (MYT) was compared in simulated physiological fluids. The stability order was MYT > DMY > MYR [1]. All three flavonoids were stable in simulated gastric fluid (pH 1.2) but degraded with pseudo-first-order kinetics in simulated intestinal fluid (pH 6.8), with pH identified as the dominant degradation driver rather than pepsin or pancreatin [1]. The superior stability of DMY relative to MYR under intestinal pH conditions translates into a higher fraction of intact compound available for absorption, which is consistent with independent pharmacokinetic reports indicating that DHM generally has better oral bioavailability than myricetin [2]. This stability differential has direct implications for oral formulation design and dose standardization.

Gastrointestinal stability Oral bioavailability Formulation development

Divergent Radical-Scavenging Selectivity: DHM Preferentially Scavenges Superoxide and DPPH Radicals Over ABTS Cation Radicals Versus Myricetin

Mechanistic chemistry studies compared the radical-scavenging profiles of DHM and myricetin across multiple assays. Relative to myricetin, DHM was more effective at scavenging superoxide anion (•O₂⁻) and DPPH• radicals but less effective at scavenging ABTS⁺• cation radicals and reducing Cu²⁺ [1]. This selectivity profile was mechanistically attributed to the hydrogenation of the 2,3-double bond in DHM, which restricts formation of an extended π–π conjugative system and thereby attenuates the electron transfer (ET) pathway while preserving or enhancing hydrogen atom transfer (HAT)-mediated scavenging of •O₂⁻ and DPPH• [1]. Additionally, DHM demonstrated Fe²⁺-chelating capacity with an absorption maximum at 589 nm, a property not observed for myricetin in this study [1].

Radical scavenging Antioxidant mechanism Electron transfer

Priority Application Scenarios for (-)-Dihydromyricetin Driven by Quantitative Differentiation Evidence


Chiral Pharmacology Studies Requiring Enantiomerically Pure TLR2 Anti-Inflammatory Probe

The direct head-to-head finding that (-)-DHM outperforms both (+)-DHM and the racemate in TLR2-related Raw 264.7 macrophage anti-inflammatory activity [1] positions the (-)-enantiomer as the mandatory reference standard for any investigation seeking to dissect the stereochemical determinants of flavonoid-mediated TLR2/NF-κB/MAPK pathway modulation. Applications include target engagement studies in acne vulgaris models and alcohol-associated liver inflammation research, where the racemate would introduce signal-diluting inactive enantiomer and confound dose–response interpretation.

Alcohol-Related Liver Disease (ALD) Combination Therapy Design Requiring CYP2E1 and OATP Drug Interaction Risk Assessment

Ethanol is primarily metabolized by CYP2E1 in the liver, and ALD patients are frequently co-prescribed statins, angiotensin receptor blockers, or other OATP-transported medications. The evidence that DHM competitively inhibits CYP2E1 (Ki = 9.24 μM) [2] while sparing OATP1B1 and OATP2B1 — in stark contrast to myricetin, whose sulfate metabolite potently inhibits both hepatic uptake transporters (OATP2B1 IC50 = 0.3 μM) [3] — makes (-)-DHM the analytically cleaner candidate for pharmacokinetic interaction studies in ALD models. Researchers can study CYP2E1-mediated ethanol–flavonoid interactions without the confounding variable of OATP-mediated hepatic uptake inhibition.

Oral Formulation Development Where Intestinal Stability and Reduced COMT Off-Target Activity Are Critical Quality Attributes

The dual differentiation of superior gastrointestinal stability relative to myricetin (stability rank: MYT > DMY > MYR) [4] and 4.5-fold weaker COMT inhibition (Ki = 0.9 μM vs 0.2 μM for myricetin) [5] supports the selection of (-)-DHM for oral solid dosage forms targeting metabolic syndrome, NAFLD, or neuroprotection. The enhanced intestinal stability provides wider processing windows and better dose uniformity, while the reduced COMT inhibition lowers the risk of catecholamine metabolism interference, making DHM the preferred scaffold for formulation scientists comparing flavonoid candidates for chronic oral administration.

Superoxide-Selective Antioxidant Probe for Mitochondrial Oxidative Stress Research

The mechanistic chemistry evidence that DHM preferentially scavenges superoxide •O₂⁻ over ABTS⁺•, coupled with its Fe²⁺-chelating capacity (λmax 589 nm), distinguishes it from myricetin's broader, less selective radical-scavenging profile [6]. Investigators studying mitochondrial electron transport chain dysfunction, where superoxide is the primary ROS generated at Complex I and III, benefit from DHM's superoxide-directed scavenging selectivity. Procurement of DHM rather than myricetin enables cleaner dissection of superoxide-specific contributions to mitochondrial injury endpoints.

Quote Request

Request a Quote for (-)-Dihydromyricetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.